molecular formula C20H12ClF3N2OS2 B2601547 3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 301176-77-2

3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2601547
CAS No.: 301176-77-2
M. Wt: 452.89
InChI Key: GSROPWPPRQNOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a benzothiophene and thiazole ring, both of which are common structures in medicinal chemistry . The trifluoromethyl group is also a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are often synthesized using various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecule likely contains a benzothiophene and thiazole ring, as well as a trifluoromethyl group. These groups are common in many pharmaceuticals and can contribute to the compound’s reactivity and biological activity .

Scientific Research Applications

Synthesis and Biological Activities

Benzo[b]thiophene derivatives have been synthesized and characterized for their potential biological applications. The synthesis involves starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride to produce compounds like thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles. These molecules have been studied for their antibacterial, antifungal, and anti-inflammatory properties, with many showing potent activity (Isloor, Kalluraya, & Sridhar Pai, 2010).

Structural Studies

Structural analysis of similar benzo[b]thiophene-2-carboxamide derivatives has been conducted to understand their molecular configurations better. Single crystal X-ray structure determination has been utilized to confirm the molecular structures, which are further characterized by techniques like NMR and mass spectroscopy. These studies contribute to a deeper understanding of the compound's interactions and stability, which is crucial for designing drugs with specific biological activities (Abbasi et al., 2011).

Antimicrobial and Analgesic Activity

Further research into benzo[b]thiophene derivatives has led to the synthesis of various compounds with significant antimicrobial and analgesic activities. For example, the synthesis of carbamates, ureas, semicarbazides, and pyrazoles from 2-azidocarbonyl-3-chlorobenzo[b]thiophene has been explored. These compounds have been evaluated for their antimicrobial properties, showcasing the therapeutic potential of benzo[b]thiophene derivatives in treating infections and pain management (Kumara et al., 2009).

Heterocyclic Synthesis

Benzo[b]thiophene-2-carboxamide derivatives have been used in heterocyclic synthesis, leading to the development of new compounds with potential antibiotic and antibacterial properties. This includes the synthesis of pyrimidinone derivatives and their evaluation as antibiotics against Gram-positive and Gram-negative bacteria, highlighting the compound's role in discovering new therapeutic agents (Ahmed, 2007).

Properties

IUPAC Name

3-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2OS2/c21-16-14-6-1-2-7-15(14)29-17(16)18(27)26-19-25-10-13(28-19)9-11-4-3-5-12(8-11)20(22,23)24/h1-8,10H,9H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROPWPPRQNOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.